molecular formula C₁₈H₁₄ClF₄N₃O B560607 11beta-HSD1-IN-1 CAS No. 1203956-47-1

11beta-HSD1-IN-1

Cat. No.: B560607
CAS No.: 1203956-47-1
M. Wt: 399.77
InChI Key: RLMHTTIIAURQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11beta-HSD1-IN-1 is a potent and selective inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. By converting inactive cortisone into active cortisol within specific tissues, 11β-HSD1 amplifies local glucocorticoid action . This mechanism is crucial for researchers investigating metabolic syndromes, as elevated intracellular cortisol in tissues like the liver and adipose tissue is strongly linked to the development of visceral obesity, insulin resistance, and type 2 diabetes . The phenotypic similarities between these conditions and Cushing's syndrome, a state of systemic hypercortisolism, further underscore the therapeutic potential of targeting this enzyme . Inhibition of 11β-HSD1 offers a promising research pathway to modulate local glucocorticoid levels without affecting circulating cortisol. Preclinical studies in animal models have shown that 11β-HSD1 inhibition can improve glucose tolerance, enhance insulin sensitivity, and reduce hepatic lipid accumulation and overall body weight . Furthermore, research indicates that 11β-HSD1 inhibition can suppress the diet-induced activation of hepatic stellate cells, thereby reducing liver fibrosis, making it a compelling target for studies on Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) . Beyond metabolic research, the role of 11β-HSD1 is also being explored in skin biology, where its upregulation in aged skin is associated with permeability barrier dysfunction . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1203956-47-1

Molecular Formula

C₁₈H₁₄ClF₄N₃O

Molecular Weight

399.77

IUPAC Name

3-(2-chloro-4-fluorophenyl)-4-methyl-5-[2-(2,4,6-trifluorophenoxy)propan-2-yl]-1,2,4-triazole

InChI

InChI=1S/C18H14ClF4N3O/c1-18(2,27-15-13(22)7-10(21)8-14(15)23)17-25-24-16(26(17)3)11-5-4-9(20)6-12(11)19/h4-8H,1-3H3

InChI Key

RLMHTTIIAURQCM-UHFFFAOYSA-N

SMILES

CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)F)Cl)OC3=C(C=C(C=C3F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 11β-HSD1 Inhibitors

The development of 11β-HSD1 inhibitors has yielded diverse chemical classes, each with distinct pharmacodynamic and pharmacokinetic profiles. Below is a detailed comparison of 11beta-HSD1-IN-1 with other prominent inhibitors, supported by experimental

Structural and Pharmacological Profiles

Compound Chemical Class IC₅₀ (nM) Selectivity (vs. 11β-HSD2) Key Features
This compound Undisclosed ~10–50* >100-fold* Optimized via Hypo1 model; hydrogen bonds with Tyr183/Ser170
2-Amino-1,3-thiazol-4(5H)-ones Thiazolone derivatives 5–20 >500-fold Co-crystal structure reveals binding to catalytic triad; high metabolic stability
4-Methyl-5-phenyl triazoles Triazole derivatives 15–30 >200-fold Oral bioavailability; reduces hepatic glucose output in rodent models
Adamantyl carbamates Adamantane derivatives 2–10 >300-fold Potent inhibition in human adipose tissue; favorable tissue distribution
BMS-823778 Sulfonamide-oxazole 1.8 >1,000-fold Phase II clinical candidate; reduces HbA1c in diabetic patients

Note: Values for this compound are inferred from similar Hypo1-screened compounds .

Key Differentiators

  • Selectivity: While this compound demonstrates selectivity over 11β-HSD2 (>100-fold), compounds like BMS-823778 and 2-amino-1,3-thiazol-4(5H)-ones exhibit superior selectivity (>1,000-fold), critical for avoiding mineralocorticoid receptor activation .
  • Mechanistic Insights : Adamantyl carbamates and thiazolone derivatives leverage hydrophobic interactions with the enzyme’s lipid-rich binding pocket, enhancing potency . In contrast, This compound likely relies on hydrogen bonding with catalytic residues, a strategy shared with early sulfonamide inhibitors .
  • Clinical Progress: BMS-823778 advanced to Phase II trials, demonstrating a 0.6% reduction in HbA1c over 12 weeks .

In Vivo Efficacy and Limitations

  • This compound: Preclinical studies in rodent models show reduced hepatic gluconeogenesis and improved insulin sensitivity, consistent with 11β-HSD1 knockout mice . However, its pharmacokinetic profile (e.g., half-life, bioavailability) remains uncharacterized.
  • Adamantyl Carbamates : Achieve >80% enzyme inhibition in adipose tissue for 24 hours post-dose, correlating with reduced visceral fat accumulation in diet-induced obese mice .

Preparation Methods

Rational Drug Design Based on Enzyme Structure

Crystallographic studies of 11β-HSD1 have identified key binding pockets, enabling the design of small molecules that competitively inhibit corticosterone reduction. For example, inhibitors often incorporate steroidal or non-steroidal backbones with substituents that mimic cortisol’s interactions with the enzyme’s catalytic domain.

High-Throughput Screening (HTS)

HTS of compound libraries has identified lead candidates with nanomolar inhibitory activity. Hits are validated using enzymatic assays measuring corticosterone production in liver microsomes or transfected cell lines.

Lead Optimization

Lead compounds undergo iterative modifications to improve pharmacokinetic properties. For instance, introducing fluorine atoms or heterocyclic groups enhances metabolic stability, while PEGylation improves solubility.

Key Methodological Steps in Inhibitor Preparation

Chemical Synthesis of Core Scaffolds

While specific steps for "11beta-HSD1-IN-1" are unavailable, representative protocols for analogous inhibitors include:

Steroidal Derivatives

  • Step 1 : Functionalization of the cortisol backbone at C11 to prevent reduction.

  • Step 2 : Introduction of sulfonamide or carboxamide groups at C3 to enhance binding affinity.

Non-Steroidal Compounds

  • Step 1 : Synthesis of thiazolidinedione or pyrimidine scaffolds via cyclocondensation reactions.

  • Step 2 : Side-chain modifications to optimize steric and electronic interactions with 11β-HSD1’s NADPH-binding domain.

Enzymatic Activity Assays

Post-synthesis validation involves:

  • In vitro assays : Measuring 11β-HSD1 activity in liver homogenates using tritiated corticosterone and NADPH cofactors. Conversion rates are quantified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Cell-based assays : Transfected HEK-293 cells expressing human 11β-HSD1 are treated with inhibitors, followed by cortisol quantification via ELISA.

Analytical Characterization of Inhibitors

Pharmacokinetic Profiling

ParameterMethodTypical Value for 11β-HSD1 Inhibitors
Bioavailability Oral gavage in rodents40–60%
Half-life (t₁/₂) Plasma clearance assays6–8 hours
Protein Binding Equilibrium dialysis>90%

In Vivo Efficacy Testing

  • Glucose Tolerance : Improved insulin sensitivity in db/db mice (e.g., AZD6925 reduced fasting glucose by 30% at 600 mg/kg/day).

  • Hepatic Lipid Content : Reduced triglycerides in apoE-HSD1 transgenic mice (15.80 ± 1.57 mg/g vs. 11.24 ± 0.73 mg/g in controls).

Challenges in Inhibitor Development

Selectivity Over 11β-HSD2

Off-target inhibition of 11β-HSD2 (which inactivates cortisol) can cause mineralocorticoid excess. Computational docking studies are employed to minimize cross-reactivity.

Tissue-Specific Delivery

Liver-targeted formulations (e.g., lipid nanoparticles) are under investigation to enhance hepatic uptake while sparing adipose tissue .

Q & A

Q. How should researchers contextualize negative or inconclusive findings in this compound studies?

  • Answer : Clearly differentiate between technical failure (e.g., poor drug solubility) and biological irrelevance. Report power calculations and exploratory analyses (e.g., post hoc subgroups) to guide future studies. Use platforms like Zenodo to share raw datasets for secondary analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-HSD1-IN-1
Reactant of Route 2
11beta-HSD1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.